molecular formula C14H14N2O4 B5541512 N-(4-oxo-4H-chromen-2-yl)-4-morpholinecarboxamide

N-(4-oxo-4H-chromen-2-yl)-4-morpholinecarboxamide

Cat. No.: B5541512
M. Wt: 274.27 g/mol
InChI Key: XJQPOIFCIQDOOF-UHFFFAOYSA-N
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Description

N-(4-oxo-4H-chromen-2-yl)-4-morpholinecarboxamide, also known as XMD8-92, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromenone derivatives, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Drug Development

N-(4-oxo-4H-chromen-2-yl)-4-morpholinecarboxamide and its derivatives are crucial in the synthesis of various pharmacologically active compounds. One key application is in the development of DNA-dependent protein kinase (DNA-PK) inhibitors, where it serves as a precursor. For example, the synthesis of 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441), a potent DNA-PK inhibitor, relies on the use of this compound as a key intermediate. This is achieved through innovative synthetic routes that include the Baker-Venkataraman rearrangement for chromenone scaffold generation, showcasing its significance in medicinal chemistry research (Rodriguez Aristegui et al., 2006).

Fluorescent Probes for Hypoxic Cells

Another important application is in the development of fluorescent probes for selective detection of hypoxic cells. A novel off-on fluorescent probe incorporating this chemical structure has demonstrated high selectivity, "Turn-On" fluorescence response, and dual emission properties. This probe, designed for imaging hypoxic status in tumor cells, highlights the compound's utility in biomedical research and potential applications in understanding tumor microenvironments (Feng et al., 2016).

Antioxidant Activity and Chemical Synthesis

The molecule and its related structures have shown potential in antioxidant activity, which is critical in combating oxidative stress associated with various diseases. For instance, derivatives based on N-morpholinoacetic acid hydrazide have been synthesized and demonstrated to exhibit antioxidant activity, indicating their potential in therapeutic applications (Nurkenov et al., 2018).

Mechanism of Action

The mechanism of action of “N-(4-oxo-4H-chromen-2-yl)-4-morpholinecarboxamide” would depend on its specific biological targets. Some chromone derivatives have been found to inhibit the formation of Pseudomonas aeruginosa biofilms, suggesting potential antibacterial activity .

Properties

IUPAC Name

N-(4-oxochromen-2-yl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-11-9-13(20-12-4-2-1-3-10(11)12)15-14(18)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQPOIFCIQDOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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